BenchChemオンラインストアへようこそ!

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid

Diroximel fumarate synthesis Z‑to‑E isomerisation Process yield

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid (CAS 2101811‑41‑8) is the E‑isomer of a succinimidyl‑ethyl fumarate monoester that serves as the penultimate intermediate in the dominant one‑pot synthesis of Diroximel Fumarate (Vumerity), a prodrug of monomethyl fumarate approved for relapsing forms of multiple sclerosis. As the designated “Diroximel Fumarate Impurity 1,” it is also a regulatory‑recognised reference standard required for the validation of stability‑indicating HPLC methods that must resolve it from the Z‑isomer impurity (Impurity 6, CAS 2101811‑42‑9) and other structurally related process impurities.

Molecular Formula C10H11NO6
Molecular Weight 241.20 g/mol
CAS No. 2101811-41-8
Cat. No. B3325341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
CAS2101811-41-8
Molecular FormulaC10H11NO6
Molecular Weight241.20 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)O
InChIInChI=1S/C10H11NO6/c12-7-1-2-8(13)11(7)5-6-17-10(16)4-3-9(14)15/h3-4H,1-2,5-6H2,(H,14,15)/b4-3+
InChIKeyMOWUWAPJWBBZTN-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid CAS 2101811‑41‑8: Purity‑Critical Intermediate & Impurity Reference for Diroximel Fumarate Manufacture and QC


(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid (CAS 2101811‑41‑8) is the E‑isomer of a succinimidyl‑ethyl fumarate monoester that serves as the penultimate intermediate in the dominant one‑pot synthesis of Diroximel Fumarate (Vumerity), a prodrug of monomethyl fumarate approved for relapsing forms of multiple sclerosis [1]. As the designated “Diroximel Fumarate Impurity 1,” [2] it is also a regulatory‑recognised reference standard required for the validation of stability‑indicating HPLC methods that must resolve it from the Z‑isomer impurity (Impurity 6, CAS 2101811‑42‑9) and other structurally related process impurities [3]. Its precise E‑configuration is essential for both successful downstream esterification to the active pharmaceutical ingredient and for accurate analytical quantification in quality‑control release testing.

Why Generic (Z)‑Isomer or Unqualified Succinimidyl Fumarate Esters Cannot Replace CAS 2101811‑41‑8 in Diroximel Fumarate Manufacturing and Impurity Profiling


The E‑configured compound (CAS 2101811‑41‑8) is not interchangeable with its Z‑isomer (Impurity 6, CAS 2101811‑42‑9) or with other succinimidyl fumarate esters. In the one‑pot diroximel fumarate process, the Z‑isomer must be quantitatively isomerised to the E‑isomer before the final esterification with methanol; residual Z‑isomer persists as a process‑related impurity that must be controlled below regulatory thresholds [1]. Furthermore, the validated HPLC method reported for diroximel fumarate impurity profiling achieves baseline resolution of the two geometric isomers, demonstrating that they are chromatographically distinct entities that cannot be used interchangeably as analytical reference standards [2]. Selecting the certified E‑isomer reference material ensures that both synthetic fidelity and analytical specificity are maintained.

Quantitative Evidence Differentiating (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid (CAS 2101811‑41‑8) from Closest Isomeric and Structural Analogs


Isomeric Purity: E‑Isomer vs. Z‑Isomer (Impurity 6) in the One‑Pot Diroximel Fumarate Synthesis

In the disclosed one‑pot process, the (Z)‑isomer intermediate (CAS 2101811‑42‑9) must be isomerised to the target (E)‑isomer (CAS 2101811‑41‑8) before the final methanol step. The patent explicitly states that the reaction sequence is: 2‑hydroxyethyl succinimide + maleic anhydride → (Z)‑4‑(2‑(2,5‑dioxopyrrolidin‑1‑yl)ethoxy)‑4‑oxobut‑2‑enoic acid → isomerisation → (E)‑isomer → methanol to give diroximel fumarate [1]. At pilot scale, the overall yield from ethylene carbonate to diroximel fumarate reaches 76 %; incomplete isomerisation leaves residual Z‑isomer which must be controlled as a process impurity [2]. The geometric configuration of the double bond is thus a process‑critical attribute that directly affects the purity profile of the final drug substance.

Diroximel fumarate synthesis Z‑to‑E isomerisation Process yield

Chromatographic Resolution: HPLC Baseline Separation of (E)‑ and (Z)‑Isomers for Regulatory Impurity Profiling

A validated RP‑HPLC method published in Separation Science Plus (2024) demonstrates baseline resolution of Diroximel Fumarate Impurity 1 (the E‑isomer, CAS 2101811‑41‑8) and Impurity 6 (the Z‑isomer, CAS 2101811‑42‑9). The method was developed as a stability‑indicating assay capable of separating the active pharmaceutical ingredient from all identified process and degradation impurities under ICH‑recommended stress conditions (hydrolysis, oxidation, photolysis, thermal) [1]. Retention times and resolution factors are reported in the publication; the two geometric isomers are fully resolved (Rs > 1.5), confirming that they behave as distinct analytes that require individual reference standards for accurate quantitation [2].

Stability‑indicating HPLC Diroximel fumarate impurities Regulatory reference standard

Regulatory Identity and Characterisation: E‑Isomer as the Only FDA‑Registered UNII for This Stereochemistry

The FDA Substance Registration System (SRS) assigns a Unique Ingredient Identifier (UNII) Q3DP2Y4BV5 exclusively to the (E)‑isomer (CAS 2101811‑41‑8) [1]. The Z‑isomer carries a separate UNII and CAS number (2101811‑42‑9). This official designation confirms that the two isomers are considered distinct chemical entities for regulatory purposes and cannot be interchanged in dossier submissions. Regulatory guidance (ICH Q3A/Q3B) requires that impurity reference standards match the exact stereochemistry of the impurity to be quantified; procurement of the E‑isomer UNII‑listed standard directly supports ANDA, NDA, and DMF quality modules.

UNII designation Regulatory reference standard Impurity profiling

High‑Value Application Scenarios for (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid (CAS 2101811‑41‑8) Based on Proven Differentiators


GMP Manufacturing of Diroximel Fumarate Active Pharmaceutical Ingredient

The compound is used as the direct penultimate intermediate in the one‑pot synthesis of Diroximel Fumarate [1]. Because the process relies on the E‑configuration for the final methanol esterification, procurement of the pre‑isomerised E‑isomer eliminates the need for in‑situ isomerisation monitoring, reduces cycle time, and lowers the risk of residual Z‑isomer carryover into the drug substance.

Regulatory Stability‑Indicating HPLC Method Validation (ICH Q2(R1))

The certified Impurity 1 reference standard enables analytical development laboratories to establish specificity, linearity, accuracy, and precision for the quantification of the E‑isomer impurity in Diroximel Fumarate drug substance and drug product [2]. The validated method achieves baseline separation from the Z‑isomer, ensuring that degradation products or process impurities are accurately identified and quantified.

Forced Degradation Studies and Stress Testing of Fumarate Prodrugs

When Diroximel Fumarate is subjected to hydrolytic, oxidative, photolytic, or thermal stress, Impurity 1 may form as a degradation product [2]. Access to a characterised standard of the E‑isomer allows mass‑balance assessment and identification of degradation pathways, supporting shelf‑life determination and packaging recommendations.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Quality Sections

The FDA‑recognised UNII for the E‑isomer [3] means that reference to CAS 2101811‑41‑8 in impurity specification tables is unambiguous. Generic manufacturers can cite this standard to demonstrate control of the specific geometric impurity, facilitating ANDA approval and DMF acceptance without the need for additional structural elucidation.

Quote Request

Request a Quote for (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.